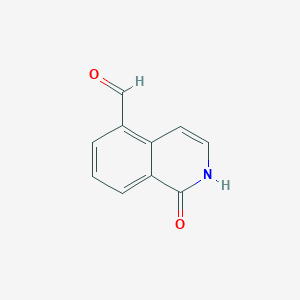

1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde

Description

Properties

IUPAC Name |

1-oxo-2H-isoquinoline-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-6-7-2-1-3-9-8(7)4-5-11-10(9)13/h1-6H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSSGCKGXBKZHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC(=O)C2=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654952 | |

| Record name | 1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184913-66-3 | |

| Record name | 1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes known information with inferred properties based on the well-established chemistry of its core components: the 1-oxo-1,2-dihydroisoquinoline (isocarbostyril) scaffold and the aromatic aldehyde functional group. We will delve into its structural features, predicted physicochemical and spectroscopic properties, potential synthetic routes, expected reactivity, and prospective applications, particularly in the realm of drug discovery. This document aims to serve as a foundational resource for researchers investigating this and related molecular architectures.

Introduction: The 1-Oxo-1,2-dihydroisoquinoline Scaffold

The 1-oxo-1,2-dihydroisoquinoline, also known as isocarbostyril, is a prominent heterocyclic scaffold found in numerous natural products and synthetic molecules with a wide array of biological activities.[1][2] The fusion of a benzene ring with a pyridinone ring creates a planar, aromatic system that can engage in various intermolecular interactions, making it a privileged structure in drug design.[3] The introduction of a carbaldehyde group at the 5-position introduces a versatile functional handle for further chemical modifications and potential biological interactions. This guide will focus specifically on the 5-carbaldehyde derivative, a molecule poised for exploration.

Molecular Structure and Physicochemical Properties

The fundamental properties of this compound are summarized below. It is critical to note that while the molecular formula and weight are definitive, other physicochemical properties are largely computational predictions due to a lack of published experimental data.

| Property | Value | Source |

| CAS Number | 1184913-66-3 | Vendor Data |

| Molecular Formula | C₁₀H₇NO₂ | Vendor Data |

| Molecular Weight | 173.17 g/mol | Vendor Data |

| Predicted XLogP3 | 1.1 - 1.5 | Computational |

| Predicted Hydrogen Bond Donors | 1 | Computational |

| Predicted Hydrogen Bond Acceptors | 2 | Computational |

| Predicted Polar Surface Area | 46.2 Ų | Computational |

Note: Predicted values are derived from computational algorithms and should be confirmed experimentally.

The structure of this compound combines the planarity of the isocarbostyril core with the reactive aldehyde functionality. This unique combination of a lactam within an aromatic system and an electrophilic aldehyde group dictates its chemical behavior.

Predicted Spectroscopic Characteristics

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be complex in the aromatic region. The protons on the benzene ring and the vinyl protons of the pyridinone ring would likely appear as multiplets between 7.0 and 8.5 ppm. The N-H proton of the lactam would likely be a broad singlet, and its chemical shift would be dependent on the solvent and concentration. The aldehyde proton is expected to be a sharp singlet further downfield, typically in the range of 9.5-10.5 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would show signals for the ten carbon atoms. The carbonyl carbon of the lactam would be significantly deshielded, appearing around 160-170 ppm. The aldehyde carbonyl carbon would be even further downfield, typically in the 190-200 ppm range. The remaining aromatic and vinyl carbons would resonate in the 110-150 ppm region.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be characterized by several key absorption bands. A strong, sharp peak for the aldehyde C=O stretch is expected around 1690-1715 cm⁻¹. The lactam C=O stretch would likely appear at a slightly lower wavenumber, around 1650-1680 cm⁻¹, due to conjugation. The N-H stretch of the lactam would be a broad band in the 3200-3400 cm⁻¹ region. C-H stretching vibrations for the aromatic and vinyl protons would be observed above 3000 cm⁻¹, while C-H stretches for the aldehyde proton would appear around 2720 and 2820 cm⁻¹.

Mass Spectrometry (MS)

The electron impact (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z = 173. Subsequent fragmentation would likely involve the loss of CO (from the aldehyde or lactam) and other characteristic fragmentation patterns of the isoquinoline ring system.

Synthesis Strategies

While a specific, published synthesis for this compound is not available, several established methods for the synthesis of substituted 1-oxo-1,2-dihydroisoquinolines could be adapted.[7][8][9]

General Approach: Intramolecular Cyclization

A common strategy involves the intramolecular cyclization of a suitably substituted benzene derivative. For the target molecule, a potential precursor could be a 2-vinylbenzoic acid derivative with an amino group that can undergo lactamization. The aldehyde functionality could be introduced before or after the formation of the isoquinoline core.

Diagram: Potential Synthetic Pathway

Caption: A generalized synthetic workflow for this compound.

Experimental Protocol: A Hypothetical Synthesis

The following is a hypothetical, multi-step protocol based on known transformations for related structures. This protocol has not been experimentally validated and should be approached with appropriate caution and optimization.

-

Step 1: Synthesis of a Substituted Benzoic Acid. Starting from a commercially available substituted toluene, oxidation of the methyl group to a carboxylic acid, followed by nitration and subsequent reduction, could provide a key aminobenzoic acid intermediate.

-

Step 2: Amide Formation. The amino group of the benzoic acid derivative would be acylated with a suitable three-carbon synthon that can be converted to a vinyl group.

-

Step 3: Intramolecular Cyclization. Under acidic or base-catalyzed conditions, an intramolecular cyclization would lead to the formation of the 1-oxo-1,2-dihydroisoquinoline ring system.

-

Step 4: Formylation. The final step would be the introduction of the aldehyde group at the 5-position. This could potentially be achieved through a Vilsmeier-Haack or a related formylation reaction on the electron-rich aromatic ring.

Chemical Reactivity: A Tale of Two Functional Groups

The reactivity of this compound is governed by the interplay between the aromatic aldehyde and the isocarbostyril nucleus.

Reactivity of the Aromatic Aldehyde

Aromatic aldehydes are generally less reactive towards nucleophilic addition reactions compared to their aliphatic counterparts.[10][11][12] This is due to the electron-donating resonance effect of the aromatic ring, which reduces the electrophilicity of the carbonyl carbon.[13][14] Nevertheless, the aldehyde group can undergo a variety of important transformations:

-

Oxidation: Can be readily oxidized to the corresponding carboxylic acid.

-

Reduction: Can be reduced to the corresponding primary alcohol.

-

Nucleophilic Addition: Will react with a range of nucleophiles, including Grignard reagents, organolithium compounds, and cyanide, to form secondary alcohols or cyanohydrins.

-

Wittig Reaction: Can be converted to an alkene.

-

Reductive Amination: Can be used to form amines.

Diagram: Reactivity of the Aldehyde Group

Caption: Key transformations of the aromatic aldehyde functionality.

Reactivity of the Isocarbostyril Core

The isocarbostyril ring system is relatively stable due to its aromaticity. The lactam functionality is generally less reactive than an open-chain amide. However, the N-H proton can be deprotonated with a strong base, allowing for N-alkylation or N-acylation. The aromatic ring can undergo electrophilic substitution reactions, although the substitution pattern will be directed by the existing functional groups.

Potential Applications in Drug Discovery and Materials Science

While there are no specific reported applications for this compound, the broader class of 1-oxo-1,2-dihydroisoquinoline derivatives has shown significant promise in medicinal chemistry.[15][16][17][18][19]

-

Anticancer Activity: Many isocarbostyril alkaloids and their synthetic analogs have demonstrated potent cytotoxic effects against various cancer cell lines.[20][21] The planar nature of the ring system allows for intercalation with DNA, and various derivatives have been shown to inhibit key enzymes involved in cell proliferation.[22]

-

Enzyme Inhibition: The scaffold has been successfully utilized to develop potent inhibitors of various enzymes, including poly(ADP-ribose) polymerase (PARP), which is a key target in cancer therapy.[18][19][22]

-

Antiviral and Antimicrobial Activity: Certain derivatives have exhibited promising activity against viruses and various microbial pathogens.[17]

-

Materials Science: The planar, conjugated structure of the isocarbostyril core suggests potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

The presence of the aldehyde group in the 5-position provides a convenient point for the synthesis of a diverse library of derivatives for screening in these and other applications.

Conclusion

This compound represents a molecule with significant untapped potential. While direct experimental data is currently scarce, a thorough understanding of the chemistry of its constituent functional groups allows for a robust prediction of its properties and reactivity. This guide provides a foundational framework for researchers interested in exploring the synthesis, characterization, and application of this intriguing heterocyclic compound. Further experimental investigation is warranted to fully elucidate its chemical and biological properties and to unlock its potential in drug discovery and materials science.

References

-

Vedantu. (n.d.). Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE. Retrieved from [Link]

-

askIITians. (2025, March 4). Aromatic aldehydes are less reactive than aliphatic aldehydes in nucl. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

-

Fiveable. (n.d.). Aromatic Aldehyde Definition - Organic Chemistry Key Term. Retrieved from [Link]

-

Allen. (n.d.). Aromatic aldehydes and ketones are less reactive than correspondingAliphatic compounds. Explain.. Retrieved from [Link]

- Huang, X., et al. (2017). The synthesis of 2,3,6-trisubstituted 1-oxo-1,2-dihydroisoquinolines as potent CRTh2 antagonists. Bioorganic & Medicinal Chemistry Letters, 27(23), 5176-5180.

- Bilenko, V. A., et al. (2025, August 21).

-

ResearchGate. (n.d.). Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids. Retrieved from [Link]

- Matsumoto, K., et al. (1979). Synthesis of heterocyclic compounds using isocyano compounds. 5. One-step synthesis of 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivatives. The Journal of Organic Chemistry, 44(9), 1583-1586.

- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13866-13894.

- Nikolova, S., et al. (2023). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Molecules, 28(3), 1419.

- Dar'in, D., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1968-1983.

- Hernandez, L. W., et al. (2019). Enantioselective Synthesis of Isocarbostyril Alkaloids and Analogs Using Catalytic Dearomative Functionalization of Benzene. Journal of the American Chemical Society, 141(2), 1074-1083.

-

Sarlah, D., Bingham, T. W., & Hernandez, L. W. (2019). Enantioselective Synthesis of Isocarbostyril Alkaloids and Analogs Using Catalytic Dearomative Functionalization of Benzene. PubMed. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Full article: 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Retrieved from [Link]

-

Illinois Experts. (n.d.). Isocarbostyril alkaloids and functionalization thereof. Retrieved from [Link]

- Ingrassia, L., et al. (2009). Amaryllidaceae Isocarbostyril Alkaloids and Their Derivatives as Promising Antitumor Agents. Molecules, 14(8), 3029-3041.

-

National Institutes of Health. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Retrieved from [Link]

-

National Institutes of Health. (2020). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Retrieved from [Link]

-

Office of Technology Management, University of Illinois Urbana-Champaign. (n.d.). Isocarbostyril Alkaloids and Functionalization Thereof. Retrieved from [Link]

-

ResearchGate. (2011). Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives. Retrieved from [Link]

-

MDPI. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Retrieved from [Link]

- Google Patents. (n.d.). US5916899A - Isoquinoline derivatives and isoquinoline combinatorial libraries.

-

ResearchGate. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Retrieved from [Link]

-

Justia Patents. (2024). Solid forms of isoquinolinones, and process of making, composition comprising, and methods of using the same. Retrieved from [Link]

-

MDPI. (2024). Synthesis and spectroscopic characterization of selected water-soluble ligands based on 1,10-phenanthroline core. Retrieved from [Link]

- European Patent Office. (n.d.). EP0351889A1 - Process for the preparation of a quinoline carboxylic acid.

-

MDPI. (2022). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Retrieved from [Link]

- Google Patents. (n.d.). WO2012050500A1 - 1,2-dihydro-4-hydroxy-2-oxo-quinoline-3-carboxanilides as ahr activators.

Sources

- 1. Enantioselective Synthesis of Isocarbostyril Alkaloids and Analogs Using Catalytic Dearomative Functionalization of Benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantioselective Synthesis of Isocarbostyril Alkaloids and Analogs Using Catalytic Dearomative Functionalization of Benzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. The synthesis of 2,3,6-trisubstituted 1-oxo-1,2-dihydroisoquinolines as potent CRTh2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE [vedantu.com]

- 11. Aromatic aldehydes are less reactive than aliphatic aldehydes in nucl - askIITians [askiitians.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. fiveable.me [fiveable.me]

- 14. Aromatic aldehydes and ketones are less reactive than correspondingAliphatic compounds. Explain. [allen.in]

- 15. researchgate.net [researchgate.net]

- 16. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 17. mdpi.com [mdpi.com]

- 18. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. experts.illinois.edu [experts.illinois.edu]

- 21. Amaryllidaceae Isocarbostyril Alkaloids and Their Derivatives as Promising Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to 1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde

CAS Number: 1184913-66-3

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from analogous structures and established chemical principles to provide insights into its physicochemical properties, synthesis, reactivity, and potential applications. The document is intended to serve as a foundational resource for researchers, enabling them to design synthetic strategies, predict chemical behavior, and explore the potential of this and related compounds in drug discovery and materials science.

Introduction: The Isoquinolinone Scaffold

The isoquinoline and its oxidized counterpart, isoquinolinone, are privileged heterocyclic scaffolds found in a vast array of natural products and synthetic compounds with significant biological activities. The 1-oxo-1,2-dihydroisoquinoline core, in particular, is a key structural motif in molecules exhibiting anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a carbaldehyde group at the 5-position of this scaffold, as in the title compound, offers a reactive handle for further molecular elaboration, making it a valuable building block for the synthesis of diverse chemical libraries.

Physicochemical Properties

While experimental data for this compound is not extensively reported in the literature, its key physicochemical properties can be predicted based on its structure.

| Property | Value/Prediction | Source |

| CAS Number | 1184913-66-3 | [1][2][3] |

| Molecular Formula | C₁₀H₇NO₂ | [1] |

| Molecular Weight | 173.17 g/mol | [1] |

| IUPAC Name | This compound | [] |

| Synonyms | 1-oxo-2H-isoquinoline-5-carbaldehyde | [] |

| Appearance | Predicted to be a solid at room temperature. | Inferred from similar structures. |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. Limited solubility in water is expected. | Inferred from chemical structure. |

| Storage | Store at room temperature. | [2] |

Computed Properties:

| Descriptor | Value |

| XLogP3-AA | 1.7 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 46.2 Ų |

Data sourced from computational models and may not reflect experimental values.

Synthesis Strategies

Conceptual Synthetic Workflow:

Caption: A conceptual workflow for the synthesis of this compound.

Step-by-Step Methodological Considerations:

-

Formation of the Isoquinolinone Core:

-

From Homophthalic Anhydrides: A common route to 1-oxo-3,4-dihydroisoquinolines involves the reaction of homophthalic anhydrides with imines. Subsequent dehydrogenation would yield the desired aromatic isoquinolinone.

-

From 2-Halobenzonitriles: Palladium-catalyzed coupling reactions of 2-halobenzonitriles with vinyl boronates, followed by hydrolysis and cyclization, can afford 3,4-unsubstituted isoquinolin-1(2H)-ones.

-

-

Introduction of the 5-Carbaldehyde Group:

-

Oxidation of a 5-Methyl Group: If a 5-methyl-1-oxo-1,2-dihydroisoquinoline intermediate is synthesized, the methyl group can be oxidized to a carbaldehyde using reagents like selenium dioxide or through a multi-step process involving benzylic bromination followed by hydrolysis and oxidation. The oxidation of methyl groups on heterocyclic rings is a known transformation, though conditions would need to be optimized to avoid over-oxidation or degradation of the isoquinolinone core[5].

-

Formylation of the Isoquinolinone Ring: Direct formylation of the 1-oxo-1,2-dihydroisoquinoline core could be challenging due to the directing effects of the existing substituents. However, reactions like the Vilsmeier-Haack or Duff reaction could be explored, though regioselectivity might be an issue.

-

From a 5-Bromo Precursor: A 5-bromo-1-oxo-1,2-dihydroisoquinoline could be subjected to a lithium-halogen exchange followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

-

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of the isoquinolinone ring system and the aldehyde functional group.

Reactivity of the Aldehyde Group:

The aldehyde group is an electrophilic center, susceptible to nucleophilic attack. Its reactivity is enhanced by the electron-withdrawing nature of the isoquinolinone ring.

Predicted Reactions:

-

Nucleophilic Addition: The aldehyde will readily undergo addition reactions with various nucleophiles, including organometallic reagents (Grignards, organolithiums), cyanide, and stabilized ylides.

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) will yield the corresponding amines. This is a powerful tool for introducing diverse side chains.

-

Wittig Reaction: Reaction with phosphorus ylides will convert the aldehyde to an alkene, allowing for carbon chain extension.

-

Condensation Reactions: Knoevenagel and similar condensation reactions with active methylene compounds will form α,β-unsaturated systems.

-

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent.

-

Reduction: The aldehyde can be reduced to the corresponding primary alcohol using mild reducing agents such as sodium borohydride[6].

Illustrative Reaction Scheme:

Caption: Predicted reactivity of the aldehyde group in this compound.

Reactivity of the Isoquinolinone Ring:

-

N-Alkylation/Arylation: The nitrogen atom of the lactam can be alkylated or arylated under basic conditions.

-

Electrophilic Aromatic Substitution: The benzene ring of the isoquinolinone is activated towards electrophilic substitution. The positions ortho and para to the lactam moiety are likely to be the most reactive.

Potential Applications in Drug Discovery and Medicinal Chemistry

While no specific biological activities have been reported for this compound, the isoquinolinone scaffold is present in numerous biologically active molecules. Therefore, this compound represents a valuable starting point for the synthesis of novel therapeutic agents.

Potential Therapeutic Areas:

-

Anticancer Agents: Many isoquinoline and isoquinolinone derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of topoisomerases and tubulin polymerization[7]. The aldehyde functionality can be used to synthesize a library of derivatives for screening against various cancer cell lines.

-

Antimicrobial Agents: The isoquinoline nucleus is a feature of several natural and synthetic antimicrobial compounds. Derivatives of the title compound could be explored for their activity against a range of bacterial and fungal pathogens.

-

Enzyme Inhibitors: The rigid isoquinolinone scaffold can serve as a template for the design of specific enzyme inhibitors. For example, some 1-oxo-3,4-dihydroisoquinoline-4-carboxamides have been identified as potent inhibitors of poly(ADP-ribose) polymerase (PARP)[8].

Spectroscopic Characterization (Predicted)

Although experimental spectra are not available, the expected features in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry can be predicted.

-

¹H NMR:

-

A singlet for the aldehyde proton (CHO) in the range of 9-10 ppm.

-

A set of aromatic protons on the benzene ring, with chemical shifts and coupling patterns dependent on the substitution.

-

Protons on the pyridine ring of the isoquinolinone core.

-

A broad singlet for the N-H proton of the lactam, which may be exchangeable with D₂O.

-

-

¹³C NMR:

-

A signal for the aldehyde carbonyl carbon in the range of 190-200 ppm.

-

A signal for the lactam carbonyl carbon around 160-170 ppm.

-

Multiple signals in the aromatic region (110-150 ppm) for the carbons of the isoquinolinone ring.

-

-

IR Spectroscopy:

-

A strong C=O stretching band for the aldehyde around 1700-1720 cm⁻¹.

-

A strong C=O stretching band for the lactam around 1650-1680 cm⁻¹.

-

N-H stretching vibration for the lactam around 3200-3400 cm⁻¹.

-

C-H stretching for the aldehyde proton around 2720 and 2820 cm⁻¹.

-

Aromatic C-H and C=C stretching vibrations.

-

-

Mass Spectrometry:

-

A molecular ion peak (M⁺) corresponding to the molecular weight of 173.17.

-

Fragmentation patterns characteristic of the loss of CO, CHO, and other fragments from the isoquinolinone ring.

-

Conclusion

This compound is a promising heterocyclic building block with significant potential for the development of novel compounds in medicinal chemistry and materials science. While direct experimental data for this molecule is scarce, this guide provides a comprehensive overview of its predicted properties, plausible synthetic routes, and expected reactivity based on established chemical principles and the behavior of analogous structures. The aldehyde functionality offers a versatile handle for a wide range of chemical transformations, enabling the synthesis of diverse libraries of isoquinolinone derivatives for biological screening and other applications. Further research into the synthesis and characterization of this compound is warranted to fully explore its potential.

References

- Design, synthesis, and biological evaluation of simplified tetrahydroisoquinoline analogs. Arch Pharm (Weinheim). 2023 Dec;356(12):e2300453.

-

2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbaldehyde | C11H9NO2 - PubChem. Available from: [Link]

- Asymmetric synthesis of isochromanone derivatives via trapping carboxylic oxonium ylides and aldol cascade. Chem Sci. 2022 Jan 19;13(4):1141-1147.

- Synthesis and Biological Evaluation of (S)-2-(Substituted arylmethyl)-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide Analogs and Their Synergistic Effect against PTEN-Deficient MDA-MB-468 Cells. Pharmaceuticals (Basel). 2022 Sep; 15(9): 1121.

- Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. Arch Pharm (Weinheim). 2012 Jun;345(6):454-62.

-

CAS#:1184913-66-3 | this compound | Chemsrc. Available from: [Link]

- Asymmetric synthesis of isochromanone derivatives via trapping carboxylic oxonium ylides and aldol cascade. Chem Sci. 2022 Jan 19;13(4):1141-1147.

- Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. ACS Omega. 2021 Mar 16;6(12):8277-8288.

- Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Front Chem. 2023; 11: 1146813.

-

Reactivity of Aldehydes & Ketones - Chemistry LibreTexts. Available from: [Link]

- Photocatalyzed synthesis of isochromanones and isobenzofuranones under batch and flow conditions. Beilstein J Org Chem. 2017; 13: 1498–1506.

- Expedient Synthesis of 1‐Oxo‐1,2,3,4‐Tetrahydroisoquinoline‐4‐Carboxyl

- One-Pot Solvent-Involved Synthesis of 5-O-Substituted 5H-Chromeno[2,3-b]pyridines. Molecules. 2021 May; 26(9): 2649.

- Design, synthesis and biological evaluation of substituted 9-oxo-1,2- dihydropyrrolo[2,1-b]quinazolin-3(9H)-ylidene)methyl)piperidine-1- carboxamide derivatives as dual COX-2 and (sEH) inhibitor. Der Pharma Chemica, 2013, 5(3):280-287.

-

Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates - ChemRxiv. Available from: [Link]

- Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Molecules. 2023 Jan; 28(3): 1495.

- An Overview of the Chemistry and Biology of Reactive Aldehydes. AIMS Mol Sci. 2014; 1(1): 44–81.

- 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. J Enzyme Inhib Med Chem. 2021; 36(1): 1968–1983.

- Oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline into the N-methyl-isoquinolinium ion by monoamine oxidase. J Neurochem. 1989 Feb;52(2):653-5.

-

Synthesis of 1‐oxo‐1,2,3,4‐tetrahydroisoquinoline‐4‐carboxylic acid - ResearchGate. Available from: [Link]

- Potent methyl oxidation of 5-methyl-2'-deoxycytidine by halogenated quinoid carcinogens and hydrogen peroxide via a metal-independent mechanism. Free Radic Biol Med. 2013 May;58:77-84.

-

Aldehydes and Ketones: 14 Reactions With The Same Mechanism - Master Organic Chemistry. Available from: [Link]

-

Aldehydes and Ketones - MSU chemistry. Available from: [Link]

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Adv., 2021,11, 13165-13189.

-

Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies - ResearchGate. Available from: [Link]

-

The Chemistry of 5-Oxodihydroisoxazoles. II. Photolysis and Pyrolysis of 2-(Isoquinolin-1-yl)-3-methyl-5-oxo-2, 5-dihydroisoxazole-4-carboxylate - Research @ Flinders. Available from: [Link]

- Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules. 2019 Jun; 24(12): 2321.

- Oxidation and reduction of the 5-(2'-deoxyuridinyl)methyl radical. Chembiochem. 2013 Jul 22;14(11):1299-302.

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound | 1184913-66-3 [chemicalbook.com]

- 3. CAS#:1184913-66-3 | this compound | Chemsrc [chemsrc.com]

- 5. Potent methyl oxidation of 5-methyl-2'-deoxycytidine by halogenated quinoid carcinogens and hydrogen peroxide via a metal-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthetic considerations for 1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde (CAS No. 1184913-66-3). While this compound is commercially available, detailed characterization and synthetic protocols are not extensively documented in peer-reviewed literature. This document bridges that gap by leveraging established principles of organic chemistry and data from structurally analogous compounds to provide a robust scientific resource. We will delve into the predicted spectroscopic signature of the molecule, propose a logical and detailed synthetic pathway, and outline a complete characterization workflow. This guide is intended to serve as a foundational tool for researchers utilizing this scaffold in medicinal chemistry, particularly in the development of novel therapeutics such as PARP or CRTh2 inhibitors.[1][2]

Molecular Structure and Physicochemical Properties

This compound belongs to the isoquinolinone class of N-heterocyclic compounds. The core structure is a bicyclic system featuring a benzene ring fused to a pyridinone ring. The key functional groups—a lactam (cyclic amide), an aromatic aldehyde, and an alkene moiety within the dihydropyridine ring—dictate its chemical reactivity and potential as a versatile building block in drug discovery.

The presence of both hydrogen bond donor (N-H) and acceptor (C=O amide and C=O aldehyde) sites suggests its potential for specific interactions with biological targets.[3][4]

Core Structural Attributes

Below is a diagrammatic representation of the molecule with key structural features highlighted.

Caption: Structure of this compound.

Physicochemical Data Summary

The following table summarizes key computed and known properties of the molecule.[3][4]

| Property | Value | Source |

| CAS Number | 1184913-66-3 | [3][5] |

| Molecular Formula | C₁₀H₇NO₂ | [3] |

| Molecular Weight | 173.17 g/mol | [3] |

| Topological Polar Surface Area (TPSA) | 46.2 Ų | [3] |

| XLogP3 (Computed) | 1.3 - 1.75 | [3][4] |

| Hydrogen Bond Donors | 1 (N-H) | [3][4] |

| Hydrogen Bond Acceptors | 2 (C=O, C=O) | [3][4] |

| Rotatable Bonds | 1 | [4] |

Proposed Synthesis Pathway

While a specific published protocol for this exact molecule is elusive, a robust synthetic route can be designed based on established methodologies for constructing the isoquinolinone core. A highly plausible approach involves the intramolecular cyclization of a 2-cyanomethyl-3-formylbenzoic acid derivative, which can be prepared from commercially available starting materials. This approach offers good control over the substitution pattern on the benzene ring.

The logical flow for this synthesis is outlined below.

Caption: Proposed synthetic workflow for the target molecule.

Detailed Experimental Protocol (Proposed)

This protocol is a hypothetical, yet chemically sound, procedure based on analogous transformations. Researchers should perform appropriate small-scale trials and optimization.

Step 1: Synthesis of Methyl 2-(cyanomethyl)-3-formylbenzoate

-

Starting Material: 2,3-Dimethylbenzoic acid.

-

Esterification: Convert the carboxylic acid to its methyl ester (Methyl 2,3-dimethylbenzoate) using standard methods (e.g., SOCl₂ in methanol).

-

Benzylic Bromination: Selectively brominate one of the methyl groups using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in a non-polar solvent like CCl₄ under reflux. This step requires careful control to favor mono-bromination. The 2-methyl group is sterically hindered, potentially favoring bromination at the 3-position.

-

Cyanation: Displace the benzylic bromide with a cyanide source, such as sodium cyanide (NaCN) in a polar aprotic solvent like DMSO, to yield Methyl 2-methyl-3-(cyanomethyl)benzoate.

-

Oxidation: Oxidize the remaining methyl group to an aldehyde. A mild oxidizing agent like selenium dioxide (SeO₂) or ceric ammonium nitrate (CAN) can be employed to selectively oxidize the benzylic methyl group to an aldehyde, yielding the key intermediate, Methyl 2-(cyanomethyl)-3-formylbenzoate.

Step 2: Intramolecular Cyclization to form this compound

-

Reaction Setup: Dissolve Methyl 2-(cyanomethyl)-3-formylbenzoate in a suitable solvent such as acetic acid.

-

Hydrolysis and Cyclization: Add a strong acid catalyst (e.g., concentrated H₂SO₄ or HCl). Heat the mixture under reflux. The acidic conditions will hydrolyze the nitrile group to a carboxylic acid, which will then undergo an intramolecular condensation with the ester, followed by tautomerization to form the stable lactam ring.

-

Work-up: After cooling, pour the reaction mixture into ice water. The solid product should precipitate.

-

Purification: Collect the crude product by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

Full characterization is essential to confirm the structure and purity of the final compound. The following sections detail the expected spectroscopic data based on the molecule's structure and data from similar compounds.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆):

-

Aldehyde Proton (CHO): A singlet is expected at a downfield chemical shift, likely in the range of δ 9.9 - 10.2 ppm . This significant deshielding is due to the anisotropic effect of the carbonyl group and its attachment to the aromatic ring.

-

Aromatic Protons: The three protons on the benzene ring and the two protons on the pyridinone ring will appear in the aromatic region (δ 7.0 - 8.5 ppm ). Specific splitting patterns (doublets, triplets, or doublet of doublets) will depend on their coupling constants. The proton adjacent to the aldehyde group (H-6) and the proton at H-8 are expected to be the most downfield in the aromatic region due to the electron-withdrawing effects of the neighboring carbonyls.

-

Vinyl Protons (H-3, H-4): Two doublets are expected for the vicinal protons on the C=C double bond of the dihydropyridinone ring, likely between δ 6.5 - 7.5 ppm , with a typical coupling constant (³J) of ~7-10 Hz.

-

Amide Proton (N-H): A broad singlet is expected, typically in the range of δ 11.0 - 11.5 ppm . Its broadness is due to quadrupole broadening and potential hydrogen exchange.

-

-

¹³C NMR (101 MHz, DMSO-d₆):

-

Carbonyl Carbons (C=O): Two distinct signals are expected in the downfield region. The amide carbonyl (C-1) is anticipated around δ 160-165 ppm , while the aldehyde carbonyl (CHO) will be significantly further downfield, likely in the δ 190-195 ppm range.

-

Aromatic and Vinyl Carbons: Multiple signals are expected between δ 110 - 150 ppm . The quaternary carbons of the fused ring system and the carbon attached to the aldehyde (C-5) will be identifiable through DEPT experiments or their lack of a signal in a proton-decoupled spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: KBr pellet or ATR.

-

Expected Key Absorptions:

-

N-H Stretch: A broad absorption band around 3200-3000 cm⁻¹ is characteristic of the lactam N-H bond.

-

C-H Aromatic/Vinyl Stretch: Sharp peaks just above 3000 cm⁻¹ .

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1680 cm⁻¹ .

-

C=O Stretch (Amide/Lactam): A very strong, sharp absorption band, typically lower than the aldehyde, around 1670-1650 cm⁻¹ . The conjugation with the double bond and aromatic system influences this position.

-

C=C Stretch: Medium intensity peaks in the 1620-1580 cm⁻¹ region corresponding to the aromatic and vinyl C=C bonds.

-

Mass Spectrometry (MS)

-

Ionization Method: Electrospray Ionization (ESI) is recommended.

-

Expected Molecular Ion Peak:

-

[M+H]⁺: In positive ion mode, a prominent peak at m/z 174.050 corresponding to the protonated molecule (C₁₀H₈NO₂⁺) is expected.

-

[M-H]⁻: In negative ion mode, a peak at m/z 172.035 may be observed.

-

High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm of the calculated mass.

-

Reactivity and Applications in Drug Discovery

The bifunctional nature of this compound makes it a valuable synthon.

-

Aldehyde Group Reactivity: The aldehyde is susceptible to a wide range of classical transformations, including:

-

Reductive Amination: To introduce diverse amine-containing side chains, crucial for modulating solubility and target engagement.

-

Wittig and Horner-Wadsworth-Emmons Reactions: For carbon-carbon bond formation and chain extension.

-

Oxidation/Reduction: Conversion to a carboxylic acid or a primary alcohol, respectively, providing further functional handles.

-

-

Isoquinolinone Core: The lactam N-H can be alkylated or arylated to explore Structure-Activity Relationships (SAR) at the N-2 position. The aromatic ring can undergo electrophilic aromatic substitution, though the existing substituents will direct the regioselectivity.

The 1-oxo-1,2-dihydroisoquinoline scaffold is a "privileged structure" in medicinal chemistry, found in molecules targeting a range of diseases. Its rigid framework is ideal for presenting functional groups in a well-defined spatial orientation for receptor binding. This specific derivative, with its reactive aldehyde handle, is an excellent starting point for library synthesis in hit-to-lead campaigns, particularly for targets like PARP and various G-protein coupled receptors.[2][8]

Conclusion

This compound is a high-potential building block for synthetic and medicinal chemistry. This guide provides a comprehensive, albeit predictive, framework for its synthesis and characterization. By combining established chemical principles with data from analogous structures, we have outlined the expected properties and a detailed workflow to enable researchers to confidently incorporate this molecule into their research and development programs. Rigorous analytical characterization according to the proposed plan is paramount to validate the identity and purity of any synthesized or procured material.

References

-

Huang, X., et al. (2017). The synthesis of 2,3,6-trisubstituted 1-oxo-1,2-dihydroisoquinolines as potent CRTh2 antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Bilenko, V. A., et al. (2021). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. Available at: [Link]

-

Grygorenko, O., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

ChemSrc. (n.d.). CAS#:1184913-66-3 | this compound. Available at: [Link]

-

PubChem. (n.d.). 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbaldehyde. Available at: [Link]

-

LookChem. (n.d.). 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbaldehyde. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 1‐oxo‐1,2,3,4‐tetrahydroisoquinoline‐4‐carboxylic acid. Available at: [Link]

- Google Patents. (n.d.). WO2012050500A1 - 1,2-dihydro-4-hydroxy-2-oxo-quinoline-3-carboxanilides as ahr activators.

-

National Center for Biotechnology Information. (2023). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. PMC. Available at: [Link]

- Google Patents. (n.d.). US5916899A - Isoquinoline derivatives and isoquinoline combinatorial libraries.

-

National Center for Biotechnology Information. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. PubMed. Available at: [Link]

Sources

- 1. 1184913-66-3|this compound|BLD Pharm [bldpharm.com]

- 2. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 1184913-66-3 [chemicalbook.com]

- 6. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde: A Key Building Block for Drug Discovery

Abstract

The 1-oxo-1,2-dihydroisoquinoline (isocarbostyril) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including potent anticancer agents and enzyme inhibitors.[1][2][3][4] The title compound, 1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde, represents a highly valuable, functionalized building block for the synthesis of complex pharmaceutical candidates. Its aldehyde moiety serves as a versatile chemical handle for diversification and elaboration into more complex structures. This guide provides a comprehensive, technically robust, and field-proven synthetic strategy, emphasizing mechanistic rationale and practical execution. While a direct, single-publication protocol for this exact molecule is not extensively documented, the presented methodology is based on highly reliable and analogous transformations established in heterocyclic chemistry.

Introduction and Strategic Overview

This compound (CAS 1184913-66-3) is an aromatic heterocyclic compound featuring a bicyclic isoquinolinone core with a carboxaldehyde group at the C5 position. The isoquinolinone framework is of significant interest to drug development professionals due to its presence in a variety of natural products with notable biological activity, such as the Amaryllidaceae isocarbostyril alkaloids known for their anticancer properties.[1][2][3][4] The aldehyde functional group provides a reactive site for a plethora of chemical transformations, including reductive amination, Wittig reactions, and condensations, making this molecule a critical intermediate for constructing compound libraries for high-throughput screening.

The primary challenge in synthesizing this molecule lies in achieving regioselective functionalization of the isoquinolinone core without compromising the sensitive aldehyde group. Direct formylation methods often lack regioselectivity and can be harsh. Therefore, a more controlled and reliable approach is required. This guide details a two-stage synthetic sequence that leverages a stable, readily prepared precursor, ensuring high fidelity and yield.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical retrosynthetic approach involves disconnecting the target aldehyde, recognizing that it can be installed via formylation of an organometallic species. The most reliable method for generating such a species at a specific position on an aromatic ring is through a lithium-halogen exchange on a bromo-substituted precursor. This strategy offers excellent regiocontrol and proceeds under mild conditions compatible with the lactam functionality.

This leads to the identification of 5-Bromo-1,2-dihydroisoquinolin-1-one as the key synthetic precursor.

Caption: Retrosynthetic disconnection of the target molecule.

The forward synthesis, therefore, consists of two primary stages:

-

Stage 1: Synthesis of the key precursor, 5-Bromoisoquinolin-1(2H)-one.

-

Stage 2: Lithium-halogen exchange on the precursor followed by quenching with a formylating agent to yield the final product.

Caption: The proposed two-stage forward synthetic pathway.

Detailed Experimental Protocols

Stage 1: Synthesis of 5-Bromoisoquinolin-1(2H)-one

This protocol is adapted from a documented procedure for the dehydrogenation of a dihydroisoquinolinone precursor.[5] The rationale for this step is to introduce the aromaticity of the pyridinone ring, which is essential for the final product structure.

Protocol:

-

To a solution of 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one (1.0 eq) in 1,4-dioxane (approx. 0.25 M), add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.0 eq).

-

Heat the reaction mixture to 100 °C and stir for 24 hours under an inert atmosphere (e.g., Nitrogen or Argon).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in a large volume of ethyl acetate and wash with 10% aqueous sodium hydroxide solution (2x). This step removes the DDQ byproducts.

-

Separate the layers and extract the aqueous layer with ethyl acetate (3-4x).

-

Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of dichloromethane/methanol) to afford 5-Bromoisoquinolin-1(2H)-one as a solid.

| Reagent | Molar Mass ( g/mol ) | Molarity | Eq. |

| 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one | 226.07 | 1.0 | |

| DDQ | 227.01 | 2.0 | |

| 1,4-Dioxane | 88.11 | ~0.25 M | - |

Stage 2: Synthesis of this compound

This procedure is a robust organometallic protocol that requires strictly anhydrous and anaerobic conditions. The causality for the extremely low temperature (-78 °C) is to ensure the stability of the highly reactive aryllithium intermediate and prevent side reactions, such as proton abstraction from the lactam N-H or reaction with the solvent.

Protocol:

-

Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.

-

Add the precursor, 5-Bromoisoquinolin-1(2H)-one (1.0 eq), to the flask and dissolve it in anhydrous tetrahydrofuran (THF) (approx. 0.1 M).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) (1.1 eq, typically 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

-

Stir the resulting mixture at -78 °C for 30-60 minutes. A color change is typically observed, indicating the formation of the aryllithium species.

-

In a separate flame-dried flask, prepare a solution of anhydrous N,N-dimethylformamide (DMF) (2.0 eq) in anhydrous THF.

-

Add the DMF solution rapidly to the aryllithium solution at -78 °C.

-

Continue stirring at -78 °C for an additional 30 minutes.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Allow the mixture to slowly warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

| Reagent | Molar Mass ( g/mol ) | Molarity | Eq. |

| 5-Bromoisoquinolin-1(2H)-one | 224.05 | 1.0 | |

| n-Butyllithium (n-BuLi) | 64.06 | 1.1 | |

| N,N-Dimethylformamide (DMF) | 73.09 | 2.0 | |

| Tetrahydrofuran (THF) | 72.11 | ~0.1 M | - |

Mechanistic Insights

The core of this synthesis is the lithium-halogen exchange reaction. The carbon-bromine bond is polarized towards the more electronegative bromine. The highly nucleophilic butyl group from n-BuLi preferentially attacks the electropositive bromine atom in an Sₙ2-type reaction at the halogen, rather than the aromatic carbon, to form the thermodynamically stable 5-lithioisoquinolinone intermediate and butyl bromide. This intermediate is then trapped by the electrophilic carbonyl carbon of DMF. The resulting tetrahedral intermediate is stable at low temperatures and collapses upon aqueous workup (quenching) to form the final aldehyde product.

Sources

- 1. Enantioselective Synthesis of Isocarbostyril Alkaloids and Analogs Using Catalytic Dearomative Functionalization of Benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. experts.illinois.edu [experts.illinois.edu]

- 3. Enantioselective Synthesis of Isocarbostyril Alkaloids and Analogs Using Catalytic Dearomative Functionalization of Benzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. experts.illinois.edu [experts.illinois.edu]

- 5. 5-BROMOISOQUINOLIN-1(2H)-ONE synthesis - chemicalbook [chemicalbook.com]

A Predictive Spectroscopic Guide to 1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde: In-Depth Technical Analysis for Researchers

Molecular Structure and Key Features

1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde possesses a bicyclic heteroaromatic core, featuring a lactam moiety within the dihydroisoquinoline ring system and an aldehyde substituent on the benzene ring. These features will dominate its spectroscopic signature.

Molecular Formula: C₁₀H₇NO₂[1]

Molecular Weight: 173.17 g/mol [1]

CAS Number: 1184913-66-3[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predicted Analysis

NMR spectroscopy is a cornerstone for structural elucidation. The following predictions are based on established chemical shift principles and data from analogous isoquinoline and quinoline derivatives.

Experimental Protocol: NMR Spectroscopy

A standard approach for acquiring NMR spectra for this type of compound would be as follows:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃, containing tetramethylsilane (TMS) as an internal standard. DMSO-d₆ is often a good choice for polar aromatic compounds and can help in observing the N-H proton.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a spectral width of -1 to 12 ppm, a 90° pulse angle, and a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 16-32) should be co-added to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum with a spectral width of 0 to 200 ppm. A proton-decoupled pulse sequence (e.g., PENDANT, DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the vinyl protons of the pyridinone ring, the aromatic protons of the benzene ring, and the N-H proton of the lactam.

| Predicted Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-aldehyde | 9.5 - 10.5 | Singlet (s) | - | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. |

| H-8 | 8.0 - 8.5 | Doublet (d) | 7.5 - 8.5 | This proton is ortho to the aldehyde group and is expected to be significantly deshielded. |

| H-6 | 7.8 - 8.2 | Doublet (d) | 7.5 - 8.5 | This proton is also part of the benzene ring's aromatic system. |

| H-7 | 7.5 - 7.9 | Triplet (t) | 7.5 - 8.5 | This proton will appear as a triplet due to coupling with H-6 and H-8. |

| H-4 | 7.2 - 7.6 | Doublet (d) | 6.0 - 7.0 | This vinyl proton is part of the pyridinone ring. |

| H-3 | 6.5 - 7.0 | Doublet (d) | 6.0 - 7.0 | This vinyl proton is adjacent to the nitrogen atom and is expected to be more shielded than H-4. |

| N-H | 10.0 - 12.0 | Broad Singlet (br s) | - | The lactam N-H proton is often broad and can exchange with trace amounts of water in the solvent. Its chemical shift is highly dependent on the solvent and concentration. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be characterized by the carbonyl carbons of the aldehyde and lactam, as well as the signals from the aromatic and vinyl carbons.

| Predicted Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (aldehyde) | 190 - 200 | Aldehyde carbonyl carbons are highly deshielded. |

| C=O (lactam) | 160 - 170 | Lactam carbonyl carbons are also significantly deshielded. |

| Aromatic & Vinyl Carbons | 110 - 150 | The ten carbons of the isoquinoline ring system will appear in this region. The exact shifts will depend on the substitution pattern and electronic effects. |

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding multiple scans (e.g., 16-32) will improve the signal-to-noise ratio.

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Rationale |

| 3100 - 3300 | N-H stretch (lactam) | Medium, broad | The N-H stretching vibration in lactams typically appears in this region and is often broadened due to hydrogen bonding. |

| 3000 - 3100 | C-H stretch (aromatic/vinyl) | Medium | Characteristic of C-H bonds in aromatic and vinyl systems. |

| 2800 - 2900 & 2700 - 2800 | C-H stretch (aldehyde) | Medium | Aldehydic C-H stretches often appear as a pair of bands (Fermi doublet). |

| ~1700 | C=O stretch (aldehyde) | Strong | The aldehyde carbonyl stretch is typically a strong, sharp band. |

| ~1660 | C=O stretch (lactam) | Strong | The lactam carbonyl stretch is also a strong absorption, usually at a slightly lower frequency than the aldehyde due to resonance. |

| 1500 - 1600 | C=C stretch (aromatic/vinyl) | Medium-Strong | These bands arise from the vibrations of the carbon-carbon double bonds in the aromatic and pyridinone rings. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its identification.

Experimental Protocol: Mass Spectrometry

-

Instrumentation: An Electrospray Ionization (ESI) or Electron Ionization (EI) mass spectrometer can be used. ESI is a softer ionization technique that is likely to show the molecular ion peak.

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer.

-

Data Acquisition: The mass spectrum is acquired over a suitable m/z range (e.g., 50-500).

Predicted Mass Spectrum

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z of 173, corresponding to the molecular weight of the compound (C₁₀H₇NO₂). In high-resolution mass spectrometry (HRMS), the exact mass would be expected around 173.0477.

-

Key Fragmentation Pathways: Under EI conditions, fragmentation is expected. Key losses would likely involve the aldehyde group and the carbonyl group of the lactam.

Predicted Fragmentation Workflow

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The predicted data in this document are intended to serve as a valuable reference for researchers in the identification and characterization of this molecule and its derivatives. Experimental verification of these predictions is highly encouraged and would be a valuable contribution to the scientific literature.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

An In-depth Technical Guide to 1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde is a heterocyclic building block belonging to the isoquinolinone class of compounds. The isoquinoline core is a prominent scaffold in medicinal chemistry, forming the basis of numerous natural products and synthetic molecules with significant biological activity.[1][2][3] This guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, consolidating available data for researchers engaged in synthetic chemistry and drug discovery. The document covers molecular properties, handling and storage, and the compound's relevance within the broader context of medicinal chemistry.

Introduction: The Significance of the Isoquinolinone Scaffold

The isoquinoline and its derivatives are foundational structures in medicinal chemistry and natural product synthesis.[1][2] The 1-oxo-1,2-dihydroisoquinoline (or isocarbostyril) core, in particular, is a key pharmacophore. This structural motif is present in a variety of compounds investigated for therapeutic applications, most notably as inhibitors of poly(ADP-ribose) polymerase (PARP), a class of enzymes crucial for DNA repair and a validated target in oncology.[4][5][6] The functionalization of this core, for instance with a carbaldehyde group at the 5-position, provides a versatile chemical handle for the synthesis of more complex molecular architectures and the exploration of structure-activity relationships (SAR). This compound serves as a critical starting material for building libraries of novel compounds aimed at various biological targets.

Physicochemical and Molecular Properties

Precise experimental data for the physical properties of this compound, such as melting and boiling points, are not widely reported in publicly available literature. However, its core molecular identifiers and computed properties are well-established. This data is essential for reaction planning, characterization, and computational modeling.

Core Identifiers

| Property | Value | Source(s) |

| CAS Number | 1184913-66-3 | [7][][9][10] |

| Molecular Formula | C₁₀H₇NO₂ | [][9][10] |

| Molecular Weight | 173.17 g/mol | [9][10] |

| Synonyms | 1-oxo-2H-isoquinoline-5-carbaldehyde, 1-Oxo-1,2-dihydroisochinolin-5-carbaldehyd | [][10] |

Computed Physicochemical Data

Computational models provide valuable estimates of a molecule's behavior, particularly regarding its lipophilicity and polar surface area, which are key predictors of pharmacokinetic properties.

| Property | Value | Source(s) |

| Topological Polar Surface Area (TPSA) | 46.2 Ų | [10] |

| Hydrogen Bond Donors | 1 | [10] |

| Hydrogen Bond Acceptors | 2 | [10] |

| Rotatable Bonds | 1 | [10] |

Molecular Structure and Reactivity

The structure of this compound combines a bicyclic aromatic lactam (the isoquinolinone core) with a reactive aldehyde functional group. This unique combination dictates its chemical behavior and synthetic utility.

Caption: Key reactive sites on the this compound scaffold.

-

Aldehyde Group: The aldehyde at the C5 position is a versatile functional group for a wide array of chemical transformations. It can readily participate in reactions such as Wittig olefination, reductive amination to form secondary or tertiary amines, oxidation to a carboxylic acid, and the formation of Schiff bases.[11][12] This functional handle is paramount for chemists looking to extend the molecular structure and build diversity.

-

Lactam N-H: The secondary amine within the lactam ring is nucleophilic and can be functionalized through N-alkylation or N-arylation reactions. This allows for the introduction of various substituents to explore their impact on the molecule's biological activity and physical properties.

-

Aromatic Core: The bicyclic aromatic system can undergo electrophilic aromatic substitution reactions, although the reactivity will be influenced by the existing electron-withdrawing groups (the lactam carbonyl and the aldehyde).

Spectroscopic Profile (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the vinyl protons on the pyridinone ring, the N-H proton, and the aldehyde proton. The aldehyde proton (CHO) should appear as a singlet at a significantly downfield chemical shift, typically in the range of 9-10 ppm. The N-H proton of the lactam will likely be a broad singlet. The aromatic and vinyl protons will appear as doublets, triplets, or multiplets in the aromatic region (approximately 7-9 ppm).

-

¹³C NMR: The carbon NMR spectrum will be characterized by a signal for the aldehyde carbonyl carbon at a very downfield position (~190 ppm) and the lactam carbonyl carbon (~160-170 ppm). The remaining carbons of the aromatic and vinyl systems will resonate in the typical 110-150 ppm range.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretch (a broad peak around 3200-3400 cm⁻¹), the aldehyde C-H stretch (two weak peaks around 2720 and 2820 cm⁻¹), and two distinct carbonyl C=O stretches: one for the aldehyde (~1700 cm⁻¹) and one for the lactam (~1650-1680 cm⁻¹).

-

Mass Spectrometry (MS): The nominal mass of the molecule is 173. The exact mass is 173.0477, which can be confirmed by high-resolution mass spectrometry (HRMS) to verify the elemental composition.

Synthesis Strategies: A Conceptual Workflow

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. researchgate.net [researchgate.net]

- 4. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. This compound | 1184913-66-3 [chemicalbook.com]

- 9. chemscene.com [chemscene.com]

- 10. guidechem.com [guidechem.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and antioxidant activities of 2-oxo-quinoline-3-carbaldehyde Schiff-base derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Organic Solvent Solubility of 1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde

Abstract

The solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a critical physicochemical property that governs their behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides an in-depth analysis of the solubility profile of 1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde, a key heterocyclic building block. In the absence of extensive empirical data in public literature, this document leverages fundamental chemical principles to predict the compound's solubility across a range of common organic solvents. Furthermore, it establishes a definitive, best-practice experimental protocol for determining its thermodynamic solubility via the gold-standard shake-flask method, ensuring data integrity and reproducibility for researchers.

Introduction: The Critical Role of Solubility

This compound (Molecular Formula: C₁₀H₇NO₂, Molecular Weight: 173.17 g/mol ) belongs to the isoquinolinone class of heterocyclic compounds.[][2][3] Derivatives of this scaffold are of significant interest in medicinal chemistry due to their diverse biological activities.[4][5] Understanding the solubility of this specific intermediate is paramount for scientists in process chemistry and drug development for several reasons:

-

Reaction Kinetics: Ensuring the compound remains in solution is crucial for achieving optimal reaction rates and preventing heterogeneous mixtures that can lead to side reactions or incomplete conversions.

-

Purification: Solubility differences are the foundation of purification techniques like crystallization and chromatography. A well-characterized solubility profile enables the rational selection of solvent/anti-solvent systems.

-

Formulation: For drug development, the solubility of an API or its precursors in various excipients and solvent systems dictates the feasibility of different dosage forms.[6]

This guide serves as a foundational resource, combining predictive analysis with robust experimental methodology to empower researchers with the necessary tools to effectively work with this compound.

Physicochemical Profile and Solubility Prediction

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates intermolecular forces between the solute and solvent molecules.[7] To predict the solubility of this compound, we must first analyze its molecular structure.

Molecular Structure:

(Simplified 2D representation)

Key Structural Features Influencing Solubility:

-

Polar Lactam Group: The cyclic amide (lactam) contains a carbonyl oxygen (a hydrogen bond acceptor) and an N-H group (a hydrogen bond donor). This feature significantly increases the molecule's polarity and its potential for strong interactions with polar solvents.

-

Aromatic System: The fused benzene and pyridine rings constitute a large, hydrophobic region, which will favor interactions with nonpolar or moderately polar solvents through π-π stacking and van der Waals forces.

-

Polar Aldehyde Group: The carbaldehyde group (-CHO) at the 5-position adds another polar, hydrogen bond accepting site, further enhancing its affinity for polar solvents.

Solubility Predictions by Solvent Class:

-

Polar Aprotic Solvents (e.g., DMSO, DMF, NMP): These solvents have large dipole moments and can act as hydrogen bond acceptors. Given the compound's multiple polar functional groups, it is predicted to exhibit high solubility in these solvents. They can effectively solvate both the polar lactam and aldehyde groups.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can both donate and accept hydrogen bonds.[7] The compound should have good to moderate solubility in lower-aliphatic alcohols. Solubility is expected to decrease as the alkyl chain length of the alcohol increases (Methanol > Ethanol > Propanol), due to the decreasing overall polarity of the solvent.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents lack significant polarity and cannot form hydrogen bonds. The large, nonpolar aromatic core will contribute to some solubility, but the highly polar lactam and aldehyde functionalities will strongly disfavor dissolution. Therefore, the compound is predicted to have low to negligible solubility in nonpolar solvents.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar. Dichloromethane and chloroform may show moderate solubility due to their ability to interact with the aromatic system and the polar groups to some extent.

Illustrative Solubility Profile

The following table summarizes the predicted solubility of this compound.

Disclaimer: This data is illustrative and based on theoretical chemical principles. It is intended to guide solvent selection but must be confirmed by empirical testing using the protocol outlined in Section 4.

| Solvent | Solvent Class | Predicted Solubility at 25°C (mg/mL) | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 | Excellent H-bond acceptor, highly polar. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 100 | Excellent H-bond acceptor, highly polar. |

| Methanol | Polar Protic | 10 - 30 | Good H-bonding capability. |

| Ethanol | Polar Protic | 5 - 15 | Good H-bonding, slightly less polar than methanol. |

| Dichloromethane (DCM) | Chlorinated | 5 - 15 | Moderate polarity, interacts with aromatic system. |

| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | 1 - 5 | Moderate polarity, H-bond acceptor. |

| Acetonitrile | Polar Aprotic | 1 - 5 | Polar, but a weaker H-bond acceptor than amides. |

| Toluene | Nonpolar (Aromatic) | < 1 | Nonpolar, despite aromatic character of solute. |

| Diethyl Ether | Nonpolar (Ether) | < 0.5 | Low polarity, limited interaction potential. |

| n-Hexane | Nonpolar (Aliphatic) | < 0.1 | Very low polarity, unable to solvate polar groups. |

Experimental Protocol: Thermodynamic Solubility Determination

To obtain accurate and reliable solubility data, the shake-flask method is considered the gold standard.[8][9][10] This method measures the equilibrium or thermodynamic solubility, which is the concentration of a saturated solution when the dissolved solute is in equilibrium with an excess of undissolved solid.[11]

Principle

An excess amount of the solid compound is agitated in the chosen solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is quantified using a suitable analytical technique (e.g., HPLC-UV).

Materials and Equipment

-

This compound (solid, purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (±0.01 mg)

-

Glass vials (e.g., 2 mL or 4 mL) with PTFE-lined screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Stock Standard: Accurately weigh approximately 5 mg of the compound into a 10 mL volumetric flask. Dissolve and dilute to volume with a strong solvent in which the compound is freely soluble (e.g., DMSO or DMF) to create a stock solution of known concentration (approx. 0.5 mg/mL). This stock will be used to prepare a calibration curve.

-

Sample Preparation: a. Add an excess of solid this compound to a pre-weighed glass vial. An excess is critical; a starting point of ~5 mg of solid per 1 mL of solvent is recommended.[8] b. Record the exact mass of the added solid. c. Add a precise volume (e.g., 1.0 mL) of the desired test solvent to the vial. d. Securely cap the vial. Prepare each solvent experiment in triplicate to ensure statistical validity.

-